Mitonafide

Beschreibung

Eigenschaften

IUPAC Name |

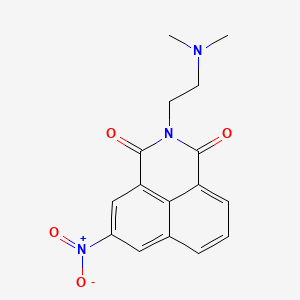

2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-17(2)6-7-18-15(20)12-5-3-4-10-8-11(19(22)23)9-13(14(10)12)16(18)21/h3-5,8-9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLKDRPHSFIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203321 | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54824-17-8 | |

| Record name | Mitonafide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54824-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitonafide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054824178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitonafide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITONAFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Q0V17SI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Topoisomerase II Inhibition by Mitonafide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitonafide is a synthetic naphthalimide derivative that has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the core principles of this compound's action, including its effects on cellular processes, quantitative data on its activity (using the closely related analogue Amonafide as a proxy where specific this compound data is unavailable), detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 2-[2-(dimethylamino)ethyl]-5-nitrobenzo[de]isoquinoline-1,3-dione, belongs to the naphthalimide class of compounds.[1][2][3] These compounds are characterized by a planar ring system that facilitates their intercalation into DNA. The presence of a nitro group at the 5-position of the naphthalimide ring is a key structural feature of this compound.[1] The primary molecular target of this compound is topoisomerase II, a nuclear enzyme that plays an essential role in resolving DNA topological problems during replication, transcription, and chromosome segregation.[4]

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA backbone, allowing another DNA segment to pass through, and then resealing the break.[4] This process is vital for relieving torsional stress and decatenating intertwined DNA molecules. This compound exerts its cytotoxic effects by interfering with this catalytic cycle.

The proposed mechanism involves two key steps:

-

DNA Intercalation: The planar naphthalimide core of this compound inserts itself between adjacent base pairs of the DNA double helix.[1] This intercalation unwinds and elongates the DNA, creating a physical obstacle.

-

Stabilization of the Cleavage Complex: Following intercalation, this compound stabilizes the covalent intermediate state of the topoisomerase II reaction, where the enzyme is covalently bound to the 5'-ends of the cleaved DNA. This ternary complex (DNA-Topoisomerase II-Mitonafide) prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[4]

The persistence of these DNA breaks triggers a cascade of cellular responses, ultimately leading to programmed cell death (apoptosis) and cell cycle arrest, primarily at the G2/M phase.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and extensively studied analogue, Amonafide, can provide valuable insights into the expected potency. Amonafide shares the same naphthalimide core and side chain but has an amino group at the 5-position instead of a nitro group.

Table 1: Cytotoxicity of Amonafide against various cancer cell lines (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.1 - 0.5 |

| HL-60 | Acute Promyelocytic Leukemia | 0.05 - 0.2 |

| MCF-7 | Breast Adenocarcinoma | 0.3 - 1.0 |

| HCT-116 | Colon Carcinoma | 0.2 - 0.8 |

| A549 | Lung Carcinoma | 0.5 - 2.0 |

Note: These values are representative ranges for Amonafide and may vary depending on the specific experimental conditions. It is anticipated that this compound would exhibit a similar range of cytotoxicity.

Table 2: Inhibition of Topoisomerase IIα by Amonafide

| Parameter | Value |

| IC50 (Decatenation Assay) | 1 - 10 µM |

Note: This value represents the concentration of Amonafide required to inhibit 50% of the decatenation activity of human topoisomerase IIα. This compound is expected to have a similar inhibitory concentration.

Table 3: DNA Binding Affinity of Naphthalimide Derivatives

| Compound Class | DNA Binding Constant (Kd) |

| Naphthalimides | 10-5 - 10-6 M |

Note: The DNA binding affinity of naphthalimide derivatives like this compound is generally in the micromolar range, indicating a moderate to strong interaction.

Signaling Pathways

The cellular response to this compound-induced DNA damage involves the activation of complex signaling networks that control cell cycle progression and apoptosis.

Cell Cycle Arrest at G2/M Phase

The accumulation of DNA double-strand breaks triggers the DNA damage response (DDR) pathway. This leads to the activation of checkpoint kinases, which ultimately results in cell cycle arrest at the G2/M transition, preventing cells with damaged DNA from entering mitosis.

Induction of Apoptosis

If the DNA damage is too severe to be repaired, the cell initiates apoptosis. This compound can induce apoptosis through the intrinsic (mitochondrial) pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.[1][5][6][7][8]

-

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE Buffer

-

Ethidium Bromide

-

This compound (or test compound) dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, 200 ng of kDNA, and the desired concentration of this compound (or DMSO for control) in a final volume of 18 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of human Topoisomerase IIα (1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Perform electrophoresis in 1x TAE buffer at 80V for 2 hours.

-

Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

-

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. Kinetoplast DNA Decatenation Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One moment, please... [topogen.com]

The Discovery and Synthesis of Mitonafide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitonafide, a synthetic 3-nitronaphthalimide derivative, emerged as a promising anticancer agent due to its potent DNA intercalating and topoisomerase II inhibitory activities. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its cytotoxic effects against various cancer cell lines. Furthermore, the intricate signaling pathways perturbed by this compound-induced DNA damage are visually represented through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the field of oncology drug discovery and development.

Introduction

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds capable of interacting with DNA, a primary target in cancer chemotherapy. Among these, the naphthalimide class of compounds has garnered significant attention. Naphthalimides are characterized by a planar tricyclic system that facilitates their insertion between DNA base pairs, a process known as intercalation, which can disrupt DNA replication and transcription, ultimately leading to cell death.

This compound (N-(2-(dimethylamino)ethyl)-3-nitronaphthalimide) is a prominent member of the naphthalimide family. It was developed as an analogue of Amonafide, with the addition of a nitro group to the naphthalimide ring, which was found to enhance its biological activity. This compound's mechanism of action is primarily attributed to its dual ability to intercalate into DNA and inhibit the nuclear enzyme topoisomerase II. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and the initiation of apoptotic cell death.

Synthesis of this compound

The synthesis of this compound is a relatively straightforward process, typically achieved through the condensation of a substituted naphthalic anhydride with a functionalized amine. The most common synthetic route involves the reaction of 3-nitronaphthalic anhydride with N,N-dimethylethane-1,2-diamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitronaphthalic anhydride

-

N,N-dimethylethane-1,2-diamine

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-nitronaphthalic anhydride in a suitable volume of absolute ethanol.

-

To this solution, add a slight molar excess (approximately 1.1 equivalents) of N,N-dimethylethane-1,2-diamine.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. A precipitate of the crude product should form.

-

Collect the crude this compound by vacuum filtration, washing the solid with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound as a crystalline solid.

-

Dry the purified product under vacuum. Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Its efficacy is largely attributed to its ability to induce DNA damage and trigger apoptosis. The half-maximal inhibitory concentration (IC50) values of this compound vary depending on the cell line and the duration of exposure.

Quantitative Data: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | ~15 - 30 |

| K562 | Chronic Myeloid Leukemia | ~40 |

| MCF-7 | Breast Cancer | ~5 - 10 |

| L1210 | Leukemia | Potent activity reported |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and assay method.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound exerts its anticancer effects through a dual mechanism of action that targets the integrity and processing of cellular DNA.

-

DNA Intercalation: The planar aromatic structure of the naphthalimide ring allows this compound to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.

-

Topoisomerase II Inhibition: this compound also functions as a topoisomerase II "poison." Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and catenation, by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic lesions.

Experimental Protocols for Biological Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Principle: The binding of an intercalating agent to DNA can be monitored by changes in the UV-Visible absorption spectrum of the drug. Hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the absorption maximum of the drug are indicative of intercalation.

Procedure:

-

Prepare a stock solution of this compound in a suitable buffer.

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration.

-

Record the UV-Vis spectrum of the this compound solution alone.

-

Titrate the this compound solution with increasing concentrations of ctDNA.

-

Record the UV-Vis spectrum after each addition of ctDNA.

-

Analyze the spectral changes (hypochromism and bathochromic shift) to confirm and characterize the binding interaction.

Principle: Topoisomerase II can decatenate the interlocked circles of kinetoplast DNA (kDNA) into open circular and linear DNA forms. An inhibitor of topoisomerase II will prevent this decatenation, leaving the kDNA in its catenated form.

Procedure:

-

Set up reaction mixtures containing human topoisomerase IIα, kDNA, and reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Separate the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA products (open circular and linear forms) and an increase in the amount of catenated kDNA remaining at the origin of the gel.

Signaling Pathways and Cellular Response

The DNA double-strand breaks induced by this compound's inhibition of topoisomerase II trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to repair the damage, but if the damage is too extensive, it leads to the activation of programmed cell death (apoptosis).

DNA Damage Response Pathway

Caption: this compound-induced DNA Damage Response Pathway.

Apoptosis Induction Pathway

Caption: Intrinsic (Mitochondrial) Pathway of Apoptosis.

Clinical Development and Future Perspectives

This compound entered Phase I clinical trials for the treatment of solid tumors.[1] However, these trials were halted due to the observation of central nervous system toxicity at higher doses.[1] This highlights a significant challenge in the development of naphthalimide-based anticancer agents – achieving a favorable therapeutic index.

Despite the setbacks in its clinical development, this compound remains an important lead compound. Current research focuses on the design and synthesis of novel this compound analogues with improved efficacy and reduced toxicity. Strategies include modifications to the side chain to enhance tumor targeting and reduce off-target effects, as well as the development of drug delivery systems to improve its pharmacokinetic profile. The rich body of structure-activity relationship (SAR) studies on naphthalimide derivatives continues to guide the development of the next generation of DNA-targeting anticancer agents.[2][3]

Conclusion

This compound represents a significant milestone in the development of naphthalimide-based anticancer drugs. Its dual mechanism of action, involving DNA intercalation and topoisomerase II inhibition, provides a potent means of inducing cancer cell death. While its clinical progression has been hampered by toxicity concerns, the extensive research surrounding this compound has provided invaluable insights for the design of safer and more effective analogues. The detailed protocols and pathway analyses presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and impactful cancer therapies.

References

Mitonafide's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitonafide, a synthetic 3-nitro-1,8-naphthalimide derivative, is an antineoplastic agent with a well-established role as a DNA intercalator and a topoisomerase II inhibitor. This dual mechanism of action disrupts DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's effect on cell cycle progression, detailing its molecular mechanisms, experimental validation, and the signaling pathways involved. Quantitative data from studies on this compound and its close structural analogs are presented to offer a comprehensive understanding of its cytostatic and cytotoxic effects.

Introduction

Cancer is characterized by uncontrolled cell proliferation, a process governed by the cell cycle. The cell cycle is a series of tightly regulated events that leads to cell division and replication. Key checkpoints within the cell cycle ensure the fidelity of DNA replication and chromosome segregation. Many anticancer agents, including this compound, exert their therapeutic effects by targeting these checkpoints, inducing cell cycle arrest and preventing the proliferation of malignant cells.

This compound's planar naphthalimide ring structure allows it to intercalate between DNA base pairs, distorting the DNA helix and interfering with the functions of DNA-binding proteins.[1] Furthermore, it inhibits topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand DNA breaks, triggering a DNA damage response and subsequent cell cycle arrest.[2]

Mechanism of Action: G2/M Phase Arrest

Table 1: Effect of Amonafide Analogue R16 on Cell Cycle Distribution in HL-60 Cells [2]

| Treatment | Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 0 | 45.3 ± 2.1 | 38.6 ± 1.5 | 16.1 ± 0.8 |

| R16 | 1 | 35.2 ± 1.8 | 33.1 ± 1.2 | 31.7 ± 1.3 |

| R16 | 5 | 21.7 ± 1.1 | 25.4 ± 0.9 | 52.9 ± 2.5 |

Data represents the mean ± SD of three independent experiments. HL-60 cells were treated for 24 hours.

The data in Table 1 demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases, a characteristic effect of topoisomerase II inhibitors.

Signaling Pathways Involved in this compound-Induced G2/M Arrest

The G2/M checkpoint is primarily regulated by the cyclin B1/Cdc2 (CDK1) complex. Activation of this complex is essential for entry into mitosis. DNA damage, such as that induced by this compound, triggers a signaling cascade that ultimately leads to the inhibition of the cyclin B1/Cdc2 complex, thereby arresting the cell cycle at the G2/M transition.

The Role of p53

The tumor suppressor protein p53 plays a crucial role in the DNA damage response. In response to DNA double-strand breaks, p53 is activated and transcriptionally upregulates several target genes, including the cyclin-dependent kinase inhibitor p21. p21 can then inhibit the activity of the cyclin B1/Cdc2 complex, leading to G2/M arrest. While the direct effect of this compound on p53 levels is not extensively documented, naphthalimide derivatives have been shown to increase p53 expression.[3]

Table 2: Effect of Naphthalimide Derivative 9F on p53 and p21 Protein Levels in HCT116 cells [3]

| Treatment | p53 Protein Level (Fold Change) | p21 Protein Level (Fold Change) |

| Control | 1.0 | 1.0 |

| 9F | Increased | Increased |

Qualitative data from Western blot analysis indicates an increase in protein levels.

Regulation of Cyclin B1 and Cdc2

The activity of the cyclin B1/Cdc2 complex is a critical determinant of the G2/M transition. Studies on compounds with similar mechanisms of action to this compound have shown that G2/M arrest is often accompanied by an initial upregulation of cyclin B1 and Cdc2 protein levels.[4][5] This accumulation is thought to be a consequence of the mitotic spindle assembly checkpoint activation. However, the kinase activity of the complex is inhibited, preventing mitotic entry.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time periods.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to detect the levels of specific proteins involved in cell cycle regulation.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p53, anti-p21)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound as described for cell cycle analysis.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound effectively halts cancer cell proliferation by inducing a G2/M phase cell cycle arrest. This is a direct consequence of its action as a DNA intercalator and topoisomerase II inhibitor, which leads to DNA damage and the activation of the G2/M checkpoint. The signaling cascade involves the activation of p53 and subsequent inhibition of the key mitotic entry regulator, the cyclin B1/Cdc2 complex. The experimental protocols provided herein offer a robust framework for researchers to investigate the detailed molecular effects of this compound and similar compounds on cell cycle progression. Further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

- 1. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Mitonafide: An In-Depth Technical Review for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitonafide, a synthetic 3-nitronaphthalimide derivative, has been investigated for its potential as an anticancer agent in various solid tumors. Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated its cytotoxic effects against a range of cancer cell lines and tumor growth inhibitory activity in in vivo models. However, the clinical development of this compound was halted due to significant central nervous system (CNS) toxicity observed in early-phase trials. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its efficacy in solid tumors, detailed experimental methodologies, and the underlying molecular mechanisms. All quantitative data from the cited studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its preclinical profile.

Introduction

This compound is a member of the naphthalimide class of compounds, which are known for their DNA intercalating properties.[1] Its planar aromatic structure allows it to insert between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[1] The primary molecular target of this compound is topoisomerase II, a critical enzyme involved in managing DNA topology during cellular processes.[2] By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks, triggering downstream apoptotic pathways.[2] This guide synthesizes the available preclinical data to provide a detailed resource for researchers in oncology and drug development.

In Vitro Efficacy in Solid Tumor Cell Lines

This compound has demonstrated cytotoxic activity against various human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, have been determined in several studies. The following table summarizes the available IC50 data for this compound and its more extensively studied analog, Amonafide, for context.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| A549 | Lung Carcinoma | Amonafide | Not Specified | [3] |

| DU-145 | Prostate Cancer | Ethonafide (Azonafide derivative) | Nanomolar range | [2] |

| HCT 116 | Colon Cancer | Naphthalimide Derivatives | 7 µM (for some derivatives) | [4] |

| A549 | Lung Cancer | Naphthalimide Derivatives | 7 µM (for some derivatives) | [4] |

In Vivo Antitumor Activity in Xenograft Models

The antitumor efficacy of this compound and related naphthalimides has been evaluated in preclinical xenograft models using immunodeficient mice bearing human tumors. These studies are crucial for assessing the therapeutic potential of a compound in a living organism.

| Tumor Model | Treatment | Dosing Schedule | Key Findings | Citation |

| Human Xenograft Models | Elinafide | Not Specified | Marked antitumor activity | [1] |

| Human Prostate Cancer Xenograft (DU 145) | Ethonafide | Not Specified | More effective at inhibiting tumor growth compared to mitoxantrone | [2] |

| Mouse and Human Solid Tumor Models | DMP 840 (bis-naphthalimide) | Not Specified | Highly active against human breast tumor MX-1 | [5] |

Note: Specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor weight reduction) for this compound in various solid tumor xenograft models are limited in the available literature. The data for related compounds highlight the potential of this class of agents.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action of this compound is the inhibition of topoisomerase II, a critical enzyme for DNA replication and chromosome segregation.[2][6] This process can be visualized as a multi-step pathway.

Caption: this compound's mechanism of action targeting Topoisomerase II.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the preclinical evaluation of anticancer agents like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for establishing and evaluating antitumor efficacy in a subcutaneous xenograft model.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][8]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Caption: General workflow for an in vivo solid tumor xenograft study.

Preclinical Neurotoxicity

A significant challenge in the development of this compound was the emergence of dose-limiting central nervous system (CNS) toxicity in a Phase I clinical trial.[9][10] Patients experienced irreversible memory loss, disorientation, and confusion at doses above 118 mg/m²/day for 5 days.[9] This severe neurotoxicity led to the early termination of the trial.

While detailed preclinical neurotoxicity studies for this compound are not extensively published, the clinical findings underscore the critical importance of conducting thorough neurotoxicity assessments during the preclinical phase of drug development.[11][12] Such studies typically involve:

-

In vitro assays: Using neuronal cell cultures to assess cytotoxicity, neurite outgrowth inhibition, and other markers of neuronal damage.

-

In vivo studies in animal models: Employing functional observational batteries, motor activity assessments, and detailed histopathological examination of the central and peripheral nervous systems to identify any adverse neurological effects.

The neurotoxicity of this compound is thought to be related to its ability to cross the blood-brain barrier and exert its cytotoxic effects on neuronal cells. Further research into the specific mechanisms of this compound-induced neurotoxicity is warranted to inform the development of safer naphthalimide-based anticancer agents.

Conclusion

This compound is a potent DNA intercalator and topoisomerase II inhibitor with demonstrated preclinical antitumor activity. However, its clinical development was halted by severe and irreversible CNS toxicity. This technical guide has summarized the available preclinical data on this compound's efficacy in solid tumors, provided detailed experimental protocols for its evaluation, and visualized its primary mechanism of action. The challenges encountered with this compound highlight the critical need for comprehensive preclinical safety and toxicity profiling, particularly for compounds with the potential to penetrate the CNS. Future research in this area should focus on developing naphthalimide analogs with an improved therapeutic index, retaining potent antitumor activity while minimizing off-target toxicities.

References

- 1. Effect of this compound analogs on topoisomerase II of Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative efficacy of DMP 840 against mouse and human solid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Cell-Derived Xenografts - Antineo [antineo.fr]

- 9. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical in vivo Neurotoxicity Studies of Drug Candidates | Eremina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Mitonafide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitonafide, a naphthalimide derivative, is a potent anti-cancer agent that functions primarily as a DNA intercalator and a topoisomerase II inhibitor. Its efficacy is critically dependent on its ability to enter cancer cells, traverse the cytoplasm, and accumulate in target organelles, principally the nucleus. This technical guide provides a comprehensive overview of the cellular uptake and subcellular distribution of this compound, synthesizing available data and outlining detailed experimental protocols for its study. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide draws upon data from structurally similar naphthalimide compounds, such as Amonafide, to provide a representative understanding of its cellular behavior.

Cellular Uptake Mechanisms

The entry of this compound into cancer cells is likely a multi-faceted process, involving both passive diffusion and carrier-mediated transport. The planar structure of the naphthalimide ring system contributes to its lipophilicity, facilitating its passage across the plasma membrane. However, evidence from related compounds suggests that active transport mechanisms play a significant role.

Key Uptake Pathways:

-

Passive Diffusion: Driven by the concentration gradient, the lipophilic nature of this compound allows it to diffuse across the lipid bilayer of the cell membrane.

-

Carrier-Mediated Transport: Solute Carrier (SLC) transporters, particularly organic cation transporters (OCTs), are implicated in the uptake of cationic drugs. Given the potential for this compound to be protonated at physiological pH, its transport may be facilitated by these SLC transporters.[1][2]

Efflux Mechanisms:

The net intracellular accumulation of this compound is also governed by efflux pumps. ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are known to actively transport a wide range of xenobiotics out of the cell, contributing to multidrug resistance.[3][4][5][6][7] It is plausible that this compound is a substrate for one or more of these efflux transporters.

Subcellular Distribution

Following its entry into the cytoplasm, this compound is distributed among various subcellular compartments. Its primary site of action is the nucleus, where it intercalates into DNA and inhibits topoisomerase II. Additionally, based on studies of other naphthalimide derivatives, a significant accumulation in the mitochondria is also anticipated.[8][9][10]

Primary Accumulation Sites:

-

Nucleus: As a DNA intercalator, this compound has a high affinity for the nuclear compartment.

-

Mitochondria: The mitochondrial membrane potential and the lipophilic cationic nature of some naphthalimides can drive their accumulation within the mitochondrial matrix.[8][10] This localization could contribute to off-target effects or additional cytotoxic mechanisms.

-

Cytoplasm: A transient and lower concentration of this compound is expected in the cytoplasm as it traffics from the plasma membrane to its target organelles.

Quantitative Data on Subcellular Distribution

| Cellular Compartment | Estimated Concentration Range (µM) | Percentage of Total Intracellular Drug | Key Accumulation Factors |

| Nucleus | 5 - 20 | 50 - 70% | DNA intercalation, Topoisomerase II binding |

| Mitochondria | 1 - 10 | 20 - 40% | Mitochondrial membrane potential, Lipophilicity |

| Cytoplasm | 0.1 - 1 | < 10% | Transient trafficking compartment |

| Lysosomes | 0.5 - 5 | < 5% | Potential for lysosomal trapping of cationic drugs |

Note: These values are hypothetical and intended for illustrative purposes. Actual concentrations will vary depending on the cell type, drug concentration, and incubation time.

Experimental Protocols

Quantification of Intracellular this compound by HPLC

This protocol describes the quantification of this compound in whole-cell lysates using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for various time points.

-

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA and collect them by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold lysis buffer. Incubate on ice for 30 minutes with intermittent vortexing.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a BCA assay.

-

Sample Preparation for HPLC: Precipitate proteins from the lysate by adding an equal volume of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

HPLC Analysis: Reconstitute the dried extract in a known volume of mobile phase. Inject a defined volume onto the HPLC system.

-

Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Detection: Monitor the absorbance at the characteristic wavelength for this compound (e.g., determined by UV-Vis spectroscopy) or its fluorescence.

-

-

Quantification: Create a standard curve using known concentrations of this compound. Calculate the intracellular concentration of this compound in the cell lysates and normalize to the total protein content.

Subcellular Fractionation for Distribution Analysis

This protocol details the separation of nuclear, mitochondrial, and cytosolic fractions to determine the subcellular distribution of this compound.[11][12][13][14]

Materials:

-

This compound-treated cells

-

Homogenization buffer (e.g., sucrose-based buffer)

-

Differential centrifugation equipment

-

Specific organelle markers (antibodies for Western blotting)

Procedure:

-

Cell Harvesting: Harvest treated cells as described in the HPLC protocol.

-

Homogenization: Resuspend the cell pellet in ice-cold hypotonic homogenization buffer and incubate on ice to swell the cells. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclear fraction.

-

Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

-

Cytosolic Fraction: The supernatant from the previous step represents the cytosolic fraction.

-

Fraction Purity Assessment: Validate the purity of each fraction by Western blotting using specific markers for the nucleus (e.g., Lamin B1), mitochondria (e.g., COX IV), and cytoplasm (e.g., GAPDH).

-

Drug Quantification: Quantify the amount of this compound in each fraction using the HPLC method described above.

Fluorescence Microscopy for Visualization of Subcellular Distribution

This protocol outlines the use of confocal fluorescence microscopy to visualize the localization of this compound within cells. This method takes advantage of the intrinsic fluorescence of the naphthalimide scaffold.[14][15]

Materials:

-

Cancer cells grown on glass-bottom dishes or coverslips

-

This compound

-

Hoechst 33342 (for nuclear staining)

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

Formaldehyde (for fixation)

-

Confocal microscope

Procedure:

-

Cell Seeding and Staining: Seed cells on glass-bottom dishes. For co-localization studies, incubate the cells with MitoTracker Red CMXRos according to the manufacturer's protocol.

-

This compound Treatment: Treat the cells with this compound at the desired concentration and for the desired time.

-

Live-Cell Imaging (Optional): Image the live cells directly using a confocal microscope equipped with appropriate filter sets for this compound's fluorescence, MitoTracker, and Hoechst.

-

Fixation and Counterstaining: Fix the cells with 4% formaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS (optional, depending on the need for subsequent antibody staining). Stain the nuclei with Hoechst 33342.

-

Image Acquisition: Acquire z-stack images using the confocal microscope.

-

Image Analysis: Analyze the images for co-localization of the this compound signal with the nuclear and mitochondrial stains.

Signaling Pathways and Experimental Workflows

The precise signaling pathways that regulate this compound uptake are not fully elucidated but are likely to involve pathways that modulate the expression and activity of the aforementioned SLC and ABC transporters.

Diagrams

References

- 1. Role of organic cation transporters in drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Organic Cation Transporters in the Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ABC transporter Pdr5p mediates the efflux of nonsteroidal ecdysone agonists in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring Fluorescence – Keith R. Porter Imaging Facility – UMBC [kpif.umbc.edu]

- 5. The Heterodimeric ABC Transporter EfrCD Mediates Multidrug Efflux in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Subcellular Fractionation [labome.com]

- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Measurement of intracellular concentration of fluorescently-labeled targets in living cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Mitonafide: A Technical Guide for Cancer Research Professionals

An in-depth examination of the cytotoxic effects, experimental protocols, and underlying molecular mechanisms of the promising anti-cancer agent, Mitonafide, in various cancer cell lines.

Abstract

This compound, a naphthalimide derivative, has demonstrated significant cytotoxic activity against a range of cancer cell lines in preclinical studies. As a DNA intercalating agent and a topoisomerase II inhibitor, its primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on various cancer cell lines, outlining key experimental protocols for its evaluation, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Introduction

The search for effective and targeted anti-cancer agents remains a cornerstone of oncological research. This compound and its analogs have emerged as a promising class of compounds due to their potent cytotoxic effects. These molecules function as DNA intercalators and inhibitors of topoisomerase II, crucial enzymes involved in DNA replication and repair.[1] By disrupting these fundamental cellular processes, this compound triggers a cascade of events culminating in programmed cell death, or apoptosis, and cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Understanding the nuances of this compound's in vitro cytotoxicity is paramount for its further development as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The following table summarizes representative IC50 values for this compound derivatives found in the literature to illustrate the potential potency range. It is important to note that these are not values for this compound itself but for structurally related compounds.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Nitronaphthal-NU | HOP-62 (Lung) | Exhibited cytotoxic effect | [1] |

| Xanafide | MCF-7 (Breast) | Lower TGI than several standard chemotherapeutics | [2] |

| Xanafide | MDA-MB-231 (Breast) | Moderate sensitivity | [2] |

| Xanafide | SKBR-3 (Breast) | Moderate sensitivity | [2] |

TGI: Total Growth Inhibition

Experimental Protocols

Accurate and reproducible assessment of in vitro cytotoxicity is fundamental to anticancer drug discovery. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include untreated control wells.

-

Incubation: Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control to determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for Mitonafide Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitonafide is a synthetic naphthalimide derivative with potent antitumor activity. It functions as a DNA intercalating agent and a topoisomerase II inhibitor. By inserting itself into the DNA helix, this compound disrupts DNA replication and transcription, leading to the induction of DNA strand breaks and chromosomal abnormalities.[1] This DNA damage subsequently triggers cell cycle arrest and apoptosis, making this compound a subject of interest in cancer research and drug development. These application notes provide a comprehensive protocol for the treatment of cell cultures with this compound, including methods for assessing its cytotoxic effects and understanding its mechanism of action.

Data Presentation

Table 1: Cytotoxicity of this compound and its Derivatives in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in a range of cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population and are a critical parameter for designing cell-based assays.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound Derivative (NI1) | HeLa | Cervical Cancer | 2.31 | [2] |

| This compound Derivative (NI1) | MCF-7 | Breast Cancer | 2.94 | [2] |

| This compound Derivative (NI1) | SGC-7901 | Gastric Cancer | 0.88 | [2] |

| This compound Derivative (NI1) | A549 | Lung Cancer | 1.21 | [2] |

| This compound Derivative (7a-g) | HT-29 | Colorectal Cancer | 0.06 - 2.10 | [2] |

| This compound Derivative (4c) | SKBR3 | Breast Cancer | 10.54 | [2] |

| This compound Derivative (4d) | Various | Various | 21.1 - 71.7 | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[3][4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 µM to 100 µM is recommended, based on reported IC50 values.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them in a centrifuge tube.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).[8]

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.[8]

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment group.

-

Analysis of Apoptosis by Western Blot

This protocol details the use of Western blotting to detect changes in the expression of key apoptosis-related proteins following this compound treatment. This can help elucidate the molecular mechanism of this compound-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)[9][10]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well or 10 cm plates and treat with this compound as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins. Normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Pathways and Workflows

This compound's Proposed Mechanism of Action

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

General Experimental Workflow for this compound Treatment

Caption: A logical workflow for studying this compound in cell culture.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

Application Notes and Protocols: Determining Mitonafide IC50 in Different Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitonafide and its analogues are a class of naphthalimide derivatives that have garnered significant interest as potential anticancer agents. Their primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the stabilization of the DNA-enzyme complex, resulting in DNA strand breaks and the induction of apoptosis, or programmed cell death. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound and is defined as the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. This document provides detailed protocols for determining the IC50 of this compound and its derivatives in various cancer cell lines, along with an overview of the key signaling pathways involved in its mechanism of action.

Data Presentation: IC50 Values of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Analogue 4c | SKBR3 (Breast Cancer) | 10.54 | [1] |

| Various Derivatives | HT-29 (Colorectal Cancer) | 0.06 - 2.10 | [1] |

| Derivative NI1 | HeLa (Cervical Cancer) | 2.31 | [1] |

| MCF-7 (Breast Cancer) | 2.94 | [1] | |

| SGC-7901 (Gastric Cancer) | 0.88 | [1] | |

| A549 (Lung Cancer) | 1.21 | [1] |

Experimental Protocols

General Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the IC50 value of a compound in cancer cell lines.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its derivatives

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for a General Cytotoxicity Assay

This protocol provides a general framework for a fluorescence-based cytotoxicity assay, which can be adapted for various commercially available kits (e.g., those using membrane-impermeant DNA dyes).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its derivatives

-

96-well or 384-well opaque-walled plates

-

Cytotoxicity reagent (e.g., a fluorescent dye that binds to DNA of dead cells)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well or 384-well plate in 100 µL of complete medium at a predetermined optimal density.

-

Compound Addition: Prepare serial dilutions of this compound and add them to the wells.

-

Reagent Addition (Multiplexing Option): For real-time cytotoxicity assays, the detection reagent can be added at the same time as the compound.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen reagent.

-

Data Analysis: The increase in fluorescence is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a known cytotoxic agent) and a negative control (untreated cells). Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Signaling Pathways

This compound's Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase II. It intercalates into the DNA and stabilizes the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.

This compound-Induced Intrinsic Apoptosis Pathway

The accumulation of DNA double-strand breaks triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria.

References

Application Notes and Protocols for Topoisomerase II Decatenation Assay with Mitonafide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) is a critical enzyme in cellular replication, responsible for resolving DNA topological problems such as catenanes, knots, and supercoils.[1][2][3] It achieves this by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through before resealing the break.[1][3] This function is vital for chromosome segregation during mitosis.[2] Consequently, Topo II has emerged as a significant target for anticancer drug development.[2][4] Inhibitors of Topo II can be classified into two main categories: poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA damage, and catalytic inhibitors, which prevent the enzyme from carrying out its function without stabilizing the cleavage complex.[3]

Mitonafide is a 4-nitro-benzoisoquinolinedione compound that has been identified as a Topoisomerase II inhibitor.[5] Understanding its specific mechanism of action is crucial for its development as a potential therapeutic agent. The Topoisomerase II decatenation assay is a specific and rapid method to evaluate the catalytic activity of Topo II and to screen for its inhibitors.[6][7] This assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes.[1][2] Topo II can decatenate this network, releasing individual minicircles that can be visualized by agarose gel electrophoresis.[8][9] Catenated kDNA has a high molecular weight and remains in the loading well, while the decatenated minicircles migrate into the gel.[9] The inhibitory effect of a compound like this compound can be quantified by observing the reduction in the release of these minicircles.[9]

These application notes provide a detailed protocol for performing a Topoisomerase II decatenation assay to assess the inhibitory activity of this compound.

Principle of the Assay

The Topoisomerase II decatenation assay is based on the unique ability of Topo II to resolve the interlocked network of kinetoplast DNA (kDNA). In the presence of ATP and a divalent cation like MgCl2, Topo II introduces transient double-strand breaks in the kDNA, allowing the minicircles to be untangled and released.[10] When the reaction products are subjected to agarose gel electrophoresis, the large, catenated kDNA network is unable to migrate into the gel, while the smaller, decatenated minicircles migrate as distinct bands.[2][9] The addition of a Topo II inhibitor, such as this compound, will prevent this decatenation process, resulting in a decrease or absence of the minicircle bands on the gel. By titrating the concentration of the inhibitor, a dose-dependent inhibition can be observed and quantified.

Experimental Workflow